molecular formula C17H22N2O3 B15102992 N-[2-(furan-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

N-[2-(furan-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

Cat. No.: B15102992
M. Wt: 302.37 g/mol
InChI Key: ISFJVOZZBZPZFA-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a synthetic acetamide derivative characterized by two key heterocyclic moieties: a furan-2-yl ethyl group and a tetrahydro-2H-pyran ring substituted with a 1H-pyrrole fragment. The furan and pyrrole groups are pharmacologically significant, often associated with anti-inflammatory and anti-exudative properties in related compounds .

Properties

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

N-[2-(furan-2-yl)ethyl]-2-(4-pyrrol-1-yloxan-4-yl)acetamide

InChI

InChI=1S/C17H22N2O3/c20-16(18-8-5-15-4-3-11-22-15)14-17(6-12-21-13-7-17)19-9-1-2-10-19/h1-4,9-11H,5-8,12-14H2,(H,18,20)

InChI Key

ISFJVOZZBZPZFA-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CC(=O)NCCC2=CC=CO2)N3C=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multiple steps, starting with the preparation of the individual ring systems. The furan ring can be synthesized through the cyclization of 1,4-diketones, while the pyrrole ring can be obtained via the Paal-Knorr synthesis. The tetrahydropyran ring is usually formed through the acid-catalyzed cyclization of dihydropyran.

Once the individual rings are prepared, they are linked together through a series of condensation reactions. The final step involves the acylation of the combined structure to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the development of efficient catalysts for the condensation reactions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and pyrrole rings can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione, while reduction of the pyrrole ring can produce tetrahydropyrrole derivatives.

Scientific Research Applications

N-[2-(furan-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug development.

    Medicine: Preliminary studies suggest that it may have therapeutic potential for treating certain diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide involves its interaction with specific molecular targets. The furan and pyrrole rings can form hydrogen bonds with proteins, while the tetrahydropyran ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Furan and Pyrrole Substitutions

a) 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides
  • Structure: These derivatives feature a triazole ring fused with a furan group and an acetamide backbone. The 4-amino-triazole fragment is modified via Paal-Knorr condensation to introduce pyrrolium groups .
  • Activity : In anti-exudative assays (10 mg/kg dose), select compounds demonstrated efficacy comparable to diclofenac (8 mg/kg), with inhibition rates ranging from 38–62% in rat models .
  • Comparison : Unlike the target compound, these analogs incorporate a triazole-sulfanyl linker instead of a tetrahydro-2H-pyran-pyrrole system, which may influence solubility and target selectivity.
b) N-(4-(6-(1H-pyrrol-1-yl)indolin-1-yl)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide
  • Structure: This quinoline-based acetamide includes a pyrrole-substituted indoline and a tetrahydrofuran-3-yl-oxy group. Molecular weight: 561 (M+1) .
  • Activity: Not explicitly reported, but quinoline-pyrrole hybrids are often explored for kinase inhibition or anti-inflammatory roles.

Compounds with Tetrahydro-2H-Pyran and Acetamide Motifs

a) N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide
  • Structure : Combines a tetrahydro-2H-pyran-linked pyrazole sulfonamide with an acetamide group (CAS: 1796948-68-9) .
  • Activity : Marketed for medicinal use, suggesting applications in inflammation or metabolic disorders.
  • Comparison : The pyrazole-sulfonamide moiety replaces the pyrrole group in the target compound, likely affecting binding affinity to targets like COX-2 or sulfotransferases .

Key Research Findings and Data Table

Table 1: Comparative Analysis of Acetamide Derivatives

Compound Name / ID Core Structure Key Substituents Reported Activity (Model) Source
Target Compound Acetamide Furan-ethyl, Pyran-pyrrole Not explicitly reported -
2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides Triazole-sulfanyl-acetamide Furan, Triazole, Pyrrolium 38–62% anti-exudative (rat) [1, 4]
Quinolin-6-yl-2-(piperidin-4-ylidene)acetamide Quinoline-acetamide Pyrrole-indoline, Tetrahydrofuran-oxy Kinase inhibition (inferred) [2, 3]
N-(4-{[(1-THP-4-yl-pyrazol-4-yl)sulfonyl}phenyl)acetamide Pyrazole-sulfonamide-acetamide Tetrahydro-2H-pyran, Pyrazole Medicinal use (unspecified) [6]

Biological Activity

N-[2-(furan-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, derivatives with similar structural features have shown significant efficacy against various viral strains, including hepatitis viruses and coronaviruses. These compounds often function by inhibiting viral replication or interfering with viral entry into host cells .

Neuroprotective Effects

Compounds containing pyrrolidine and tetrahydropyran structures have been investigated for their neuroprotective effects. Studies suggest that these compounds may modulate neurotransmitter systems, particularly glutamatergic pathways, potentially offering therapeutic benefits in neurodegenerative diseases .

Antioxidant Properties

The presence of furan rings in organic compounds is often associated with antioxidant activity. Research indicates that this compound may exhibit significant antioxidant properties, which can help mitigate oxidative stress in various biological systems .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in viral replication or neurotransmitter metabolism.
  • Receptor Modulation : It is hypothesized that the compound interacts with various receptors in the central nervous system (CNS), enhancing or inhibiting their activity, which could lead to neuroprotective effects.
  • Antioxidant Mechanisms : By scavenging free radicals, the compound may reduce cellular damage and promote cell survival under stress conditions.

Case Study 1: Antiviral Efficacy

A study conducted by Hashem et al. demonstrated that derivatives similar to this compound exhibited potent antiviral activity against hepatitis A virus with an EC50 value significantly lower than standard antiviral agents .

Case Study 2: Neuroprotection in Animal Models

Research involving animal models has shown that compounds with similar structural characteristics can protect against neurodegeneration induced by excitotoxicity. These studies highlight the potential for developing therapeutic agents targeting neurodegenerative diseases like Alzheimer's and Parkinson's disease .

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